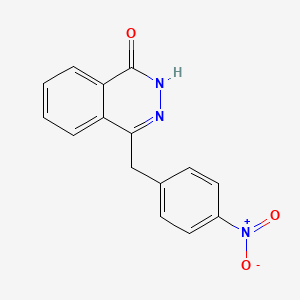![molecular formula C11H19NO B12905213 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone is a heterocyclic compound with a unique structure that includes a cycloheptane ring fused to a pyrrole ring
Métodos De Preparación
The synthesis of 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the coupling of aldehydes with non-3-en-8-yn-1-ol in the presence of copper and boron trifluoride etherate under mild conditions . This reaction produces octahydrocyclohepta[c]pyran-6(1H)-one derivatives with high diastereoselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be compared to other similar compounds, such as:
- Cis-hexahydro-cyclopenta[c]pyrrol-5-one hydrochloride
- Cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one These compounds share structural similarities but differ in their specific functional groups and ring sizes, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its larger ring size and the presence of the ethanone group, which can confer distinct properties and applications.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-[(3aR,8aS)-3,3a,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-7-10-5-3-2-4-6-11(10)8-12/h10-11H,2-8H2,1H3/t10-,11+ |
Clave InChI |
ZJENPXHFFLPZGB-PHIMTYICSA-N |
SMILES isomérico |
CC(=O)N1C[C@H]2CCCCC[C@H]2C1 |
SMILES canónico |
CC(=O)N1CC2CCCCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


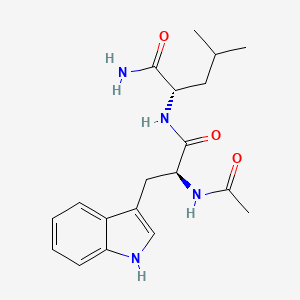
![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
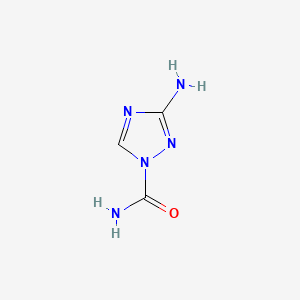

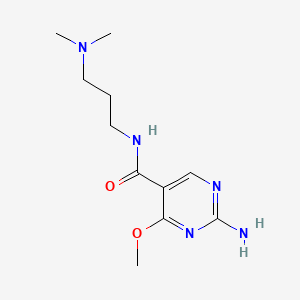
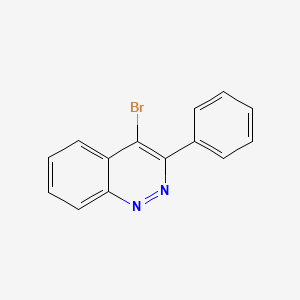
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
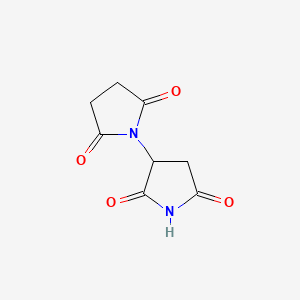
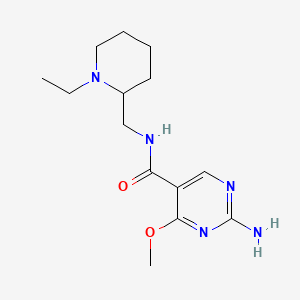
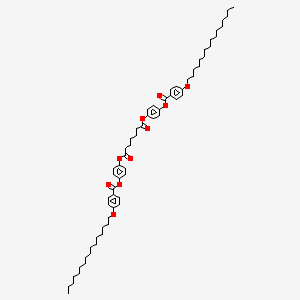
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

